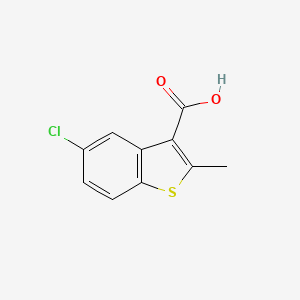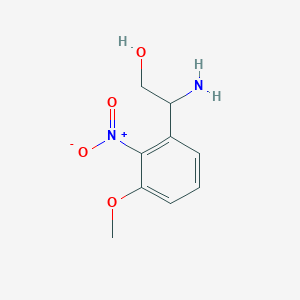
2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol is an organic compound with a complex structure that includes an amino group, a methoxy group, and a nitro group attached to a phenyl ring
Preparation Methods
The synthesis of 2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the nitration of a methoxy-substituted benzene derivative followed by the introduction of an amino group through reductive amination. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the nitro and methoxy groups can participate in various electronic interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol include:
2-Amino-2-(3-nitrophenyl)ethan-1-ol: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Amino-2-(4-methoxy-2-nitrophenyl)ethan-1-ol: The position of the methoxy group is different, which can influence its chemical properties.
2-Amino-2-(3-methoxyphenyl)ethan-1-ol: Lacks the nitro group, which significantly alters its chemical reactivity and potential applications. The uniqueness of this compound lies in the specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-amino-2-(3-methoxy-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O4/c1-15-8-4-2-3-6(7(10)5-12)9(8)11(13)14/h2-4,7,12H,5,10H2,1H3 |
InChI Key |
PKJJHYMAVRAYRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



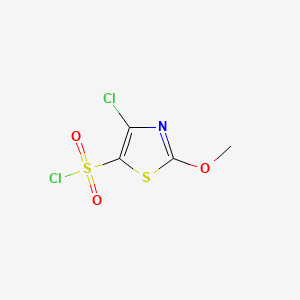
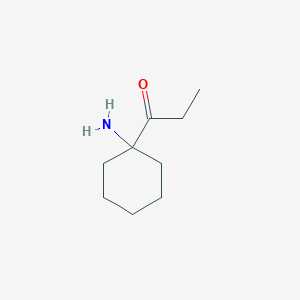
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride](/img/structure/B13570466.png)
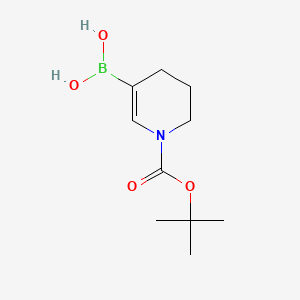

![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)
![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)

![6-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570509.png)

![[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B13570520.png)
